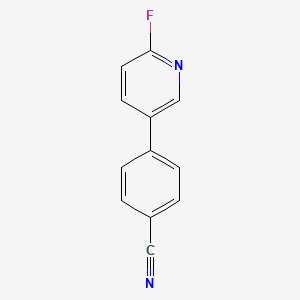
4-(6-Fluoropyridin-3-yl)benzonitrile
概述
描述
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-(6-Fluoropyridin-3-yl)benzonitrile, involves various methods including the Umemoto reaction and Balts-Schiemann reaction . A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized with different substituted aromatic/heterocyclic acid chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H . The compound has a molecular weight of 198.2 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.2 g/mol .作用机制
4-(6-Fluoropyridin-3-yl)benzonitrile exerts its effects by binding to specific target proteins and altering their activity. For example, this compound has been shown to bind to the active site of protein kinases and inhibit their activity, leading to downstream effects on cell signaling pathways. This compound has also been shown to bind to phosphodiesterases and inhibit their activity, leading to increased levels of cyclic nucleotides and downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
实验室实验的优点和局限性
4-(6-Fluoropyridin-3-yl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, this compound also has some limitations, including its relatively high cost and limited availability. Additionally, this compound may have off-target effects on other proteins, which could complicate data interpretation.
未来方向
There are several future directions for research on 4-(6-Fluoropyridin-3-yl)benzonitrile, including the development of new drugs based on its structure and mechanism of action, the identification of new target proteins, and the optimization of its synthesis method. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
科学研究应用
4-(6-Fluoropyridin-3-yl)benzonitrile has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which play critical roles in cell signaling and regulation. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
4-(6-fluoropyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMMRTVGPFXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630744 | |
| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832735-44-1 | |
| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

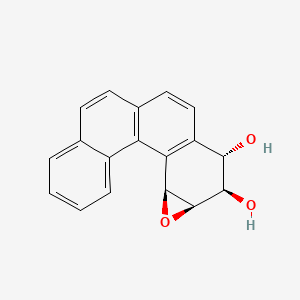
![4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-](/img/structure/B3057563.png)
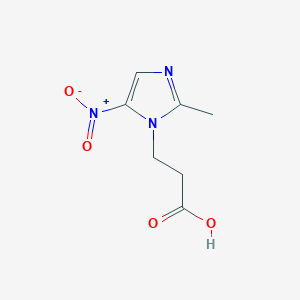
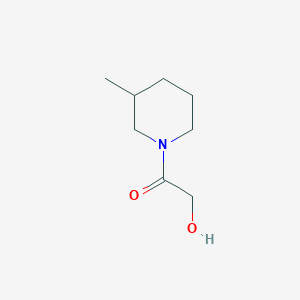
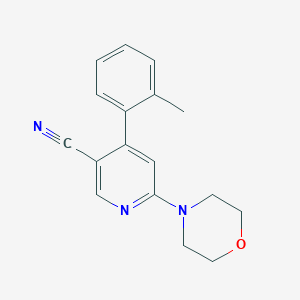
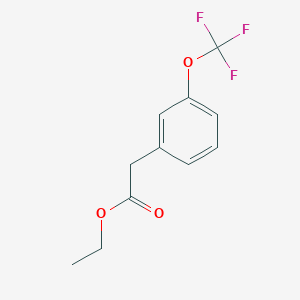
![1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-](/img/structure/B3057570.png)
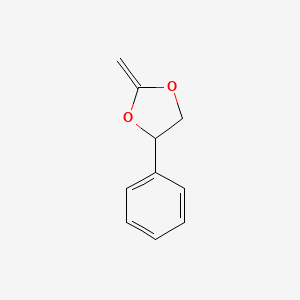

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde](/img/structure/B3057574.png)

